
2-(4-Chloro-5-(cyclopropylmethoxy)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Chloro-5-(cyclopropylmethoxy)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C16H21BClFO3 and its molecular weight is 326.599. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Chloro-5-(cyclopropylmethoxy)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chloro-5-(cyclopropylmethoxy)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Pollutants and Toxicity Studies
Studies on environmental pollutants, such as organophosphorus flame retardants and chlorophenols, highlight the importance of understanding chemical interactions in the environment and their potential impacts on human health and ecosystems. For instance, organophosphorus compounds, used extensively in various industries, have raised concerns due to their neurotoxic, fertility, reproductive, and carcinogenic effects in animal models and potentially in humans (E. Bruchajzer, B. Frydrych, J. Szymańska, 2015). Similarly, chlorophenols, often cited as precursors of dioxins in thermal processes including Municipal Solid Waste Incineration (MSWI), underline the complexity of chemical interactions and transformations in environmental contexts (Yaqi Peng, Jinghao Chen, Shengyong Lu, Jianxin Huang, Mengmei Zhang, Alfons Buekens, Xiaodong Li, Jianhua Yan, 2016).
Organic Chemistry and Synthesis
In the realm of organic chemistry, the synthesis of complex molecules and the exploration of their properties are of paramount importance. For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl, an intermediate in the manufacture of flurbiprofen, showcases the development of efficient and scalable synthetic routes for potentially bioactive compounds (Yanan Qiu, Haining Gu, Pengfei Zhang, Wei-Ming Xu, 2009). This area of research is crucial for the advancement of pharmaceuticals and materials science.
Photophysical Parameters in Photochemistry
The study of photophysical parameters of compounds like tetraphenylporphyrin (H2TPP) and zinc tetraphenylporphyrin (ZnTPP) underscores the relevance of understanding molecular properties for applications in photochemistry and photosynthesis (M. Taniguchi, J. Lindsey, D. F. Bocian, D. Holten, 2021). Such knowledge is foundational for designing efficient light-harvesting systems and photodynamic therapy agents.
properties
IUPAC Name |
2-[4-chloro-5-(cyclopropylmethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BClFO3/c1-15(2)16(3,4)22-17(21-15)11-7-14(12(18)8-13(11)19)20-9-10-5-6-10/h7-8,10H,5-6,9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKOOSAIHYNUSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)Cl)OCC3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BClFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682335 |
Source


|
| Record name | 2-[4-Chloro-5-(cyclopropylmethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256360-17-4 |
Source


|
| Record name | 1,3,2-Dioxaborolane, 2-[4-chloro-5-(cyclopropylmethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-Chloro-5-(cyclopropylmethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

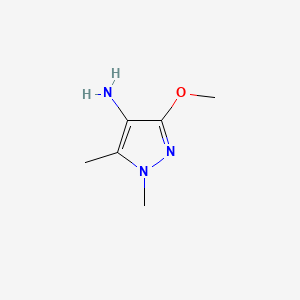


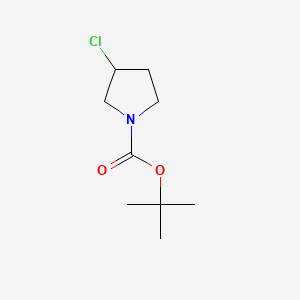
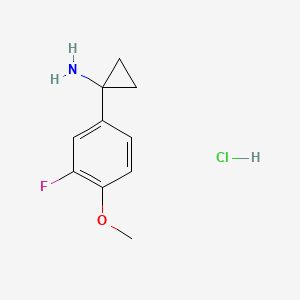

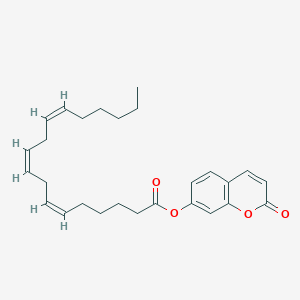


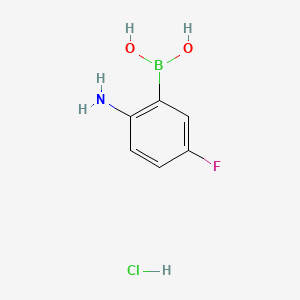

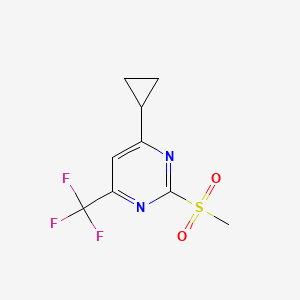
![2-Bromo-7-nitrodibenzo[b,e][1,4]dioxine](/img/structure/B595732.png)
![7-Oxa-1-azaspiro[4.4]nonane](/img/structure/B595737.png)